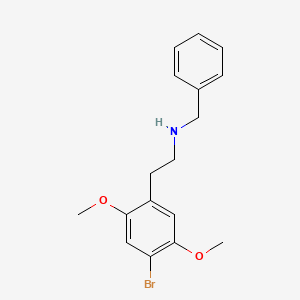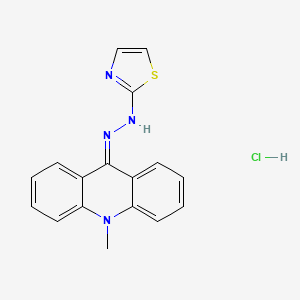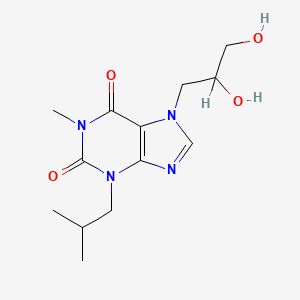
Tetrasodium (nitrilotris(methylene))trisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₈NNa₄O₉P₃. It is a sodium salt of nitrilotris(methylene)trisphosphonic acid and is commonly used as a chelating agent, scale inhibitor, and corrosion inhibitor. This compound is known for its ability to bind metal ions, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is obtained by neutralizing the acid with the base. The reaction can be represented as follows:
N(CH2PO3H2)3+4NaOH→N(CH2PO3Na2)3+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high purity and yield of the final product. The compound is then crystallized, filtered, and dried to obtain the final product in solid form.
化学反应分析
Types of Reactions
Tetrasodium (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions.
Hydrolysis: Requires acidic or basic conditions, often at elevated temperatures.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Hydrolysis: Nitrilotris(methylene)trisphosphonic acid and its derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
Tetrasodium (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to inhibit enzymes that require metal ions for activity.
Medicine: Explored for its potential use in preventing calcification in medical devices and as a treatment for conditions involving abnormal calcium deposition.
Industry: Widely used as a scale inhibitor in water treatment, preventing the formation of scale in boilers and cooling systems. It is also used as a corrosion inhibitor in various industrial processes.
作用机制
The primary mechanism of action of tetrasodium (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation or corrosion. The compound’s phosphonate groups interact with metal ions, forming stable complexes that are soluble in water. This chelation process disrupts the normal precipitation of metal salts, thereby inhibiting scale and corrosion.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water treatment and metal ion binding.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent with a structure similar to tetrasodium (nitrilotris(methylene))trisphosphonate but with different binding properties.
Uniqueness
This compound is unique due to its high stability and strong binding affinity for metal ions. Unlike EDTA and NTA, it has multiple phosphonate groups that enhance its chelating ability. This makes it particularly effective in preventing scale and corrosion in harsh industrial environments.
属性
CAS 编号 |
94021-23-5 |
|---|---|
分子式 |
C3H8NNa4O9P3 |
分子量 |
386.98 g/mol |
IUPAC 名称 |
tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI 键 |
CXKLLWYSNDLIRU-UHFFFAOYSA-J |
规范 SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



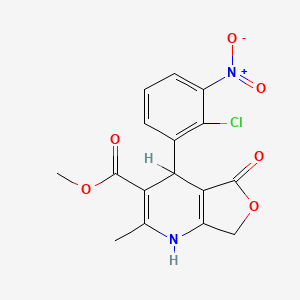

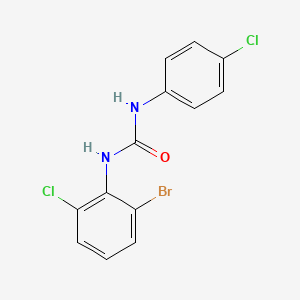
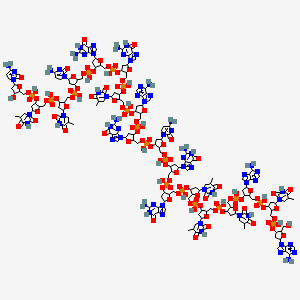
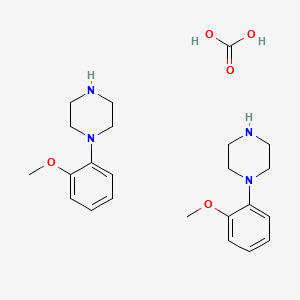
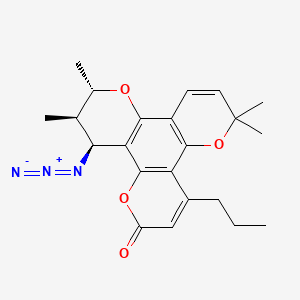

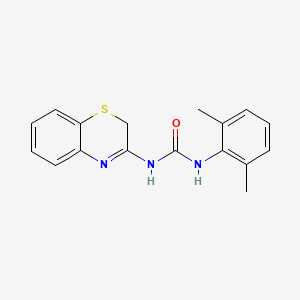
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
